Product packaging for 2-(diethylamino)-1-(1H-indol-3-yl)ethanone(Cat. No.:CAS No. 92292-25-6)

2-(diethylamino)-1-(1H-indol-3-yl)ethanone

Cat. No.: B3849166
CAS No.: 92292-25-6
M. Wt: 230.31 g/mol
InChI Key: KEFPCGXODAAGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Diethylamino)-1-(1H-indol-3-yl)ethanone ( 92292-25-6) is a chemical compound with a molecular weight of 230.31 g/mol and the molecular formula C14H18N2O . It belongs to the class of indole derivatives, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules and its ability to bind to diverse biological targets . The indole core is a key structural component in many natural products and pharmaceuticals, including the essential amino acid tryptophan and the neurotransmitter serotonin . The strategic incorporation of the diethylamino side chain in this compound can fine-tune its physicochemical properties, such as lipophilicity and basicity, which are critical parameters in drug discovery for optimizing a molecule's absorption and interaction with biological systems. Research into related indole-3-yl derivatives has demonstrated significant potential in various therapeutic areas. For instance, indole-containing oxime ether derivatives have shown potent antibacterial activity against resistant strains of Staphylococcus aureus , including MRSA and VRSA . Similarly, 1-(1H-indol-3-yl)ethanamine derivatives have been synthesized and evaluated as new antibacterial agents with activity against MRSA . This suggests that the indole scaffold, when appropriately functionalized, is a promising starting point for developing novel anti-infective agents. Furthermore, compounds featuring aminoethane chains attached to the indole core are investigated as potential regulators of lipid metabolism and for their neurological effects, given the structural resemblance to endogenous neurotransmitters . This compound is provided as a high-purity material for research applications exclusively. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the associated Safety Data Sheet for proper handling information, as this compound carries safety warnings including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O B3849166 2-(diethylamino)-1-(1H-indol-3-yl)ethanone CAS No. 92292-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethylamino)-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-3-16(4-2)10-14(17)12-9-15-13-8-6-5-7-11(12)13/h5-9,15H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFPCGXODAAGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238954
Record name Indole, 3-((diethylamino)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92292-25-6
Record name Indole, 3-((diethylamino)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092292256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 3-((diethylamino)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DIETHYLAMINO-1-(1H-INDOL-3-YL)-ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity, Derivatization, and Scaffold Diversification of 2 Diethylamino 1 1h Indol 3 Yl Ethanone

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, which makes it highly susceptible to electrophilic substitution. researchgate.net The reactivity is primarily dictated by the pyrrole (B145914) moiety, which is more reactive than the benzene (B151609) ring.

The typical site for electrophilic attack on an unsubstituted indole is the C-3 position. nih.gov This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation, forming a stable indoleninium ion. However, in 2-(diethylamino)-1-(1H-indol-3-yl)ethanone, the C-3 position is already occupied by the acyl group. This group is electron-withdrawing, which deactivates the pyrrole ring, particularly the C-2 position, to further electrophilic attack.

Consequently, electrophilic substitution reactions are directed away from the C-3 position. The indole nitrogen (N-1) becomes a primary site for reactivity. The N-H proton is rendered more acidic by the adjacent C-3 acyl group, facilitating its removal by a base. The resulting indolide anion is a potent nucleophile, readily attacking various electrophiles. While direct electrophilic attack on the nitrogen is less common, reactions on the benzene portion of the indole nucleus (at C-4, C-5, C-6, and C-7) are possible under harsher conditions, though often with a mixture of products. Nucleophilic substitution at the indole nucleus is generally challenging and not a primary pathway for this compound. researchgate.netclockss.org

The nucleophilic character of the deprotonated indole nitrogen (N-1) makes it an ideal site for diversification through acylation and alkylation. rsc.org These reactions are typically performed by treating the indole with a suitable base followed by the addition of an electrophile. nih.gov

N-Alkylation: This reaction involves the introduction of an alkyl group onto the indole nitrogen. Common reagents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates in the presence of a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or in a phase-transfer catalysis system.

N-Acylation: The introduction of an acyl group can be achieved using acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides. mdpi.com This modification can serve as a protective group or as a means to introduce further functionality.

The table below illustrates potential products from N-1 substitution reactions.

Reaction TypeReagent ExamplePotential Product
N-AlkylationMethyl Iodide (CH₃I)2-(diethylamino)-1-(1-methyl-1H-indol-3-yl)ethanone
N-AlkylationBenzyl Bromide (BnBr)1-(1-benzyl-1H-indol-3-yl)-2-(diethylamino)ethanone
N-AcylationAcetyl Chloride (AcCl)1-(1-acetyl-1H-indol-3-yl)-2-(diethylamino)ethanone
N-AcylationBenzoyl Chloride (BzCl)1-(1-benzoyl-1H-indol-3-yl)-2-(diethylamino)ethanone

Functional Group Transformations of the Ketone and Amine Moieties

The side chain of this compound contains a ketone and a tertiary amine, both of which are amenable to a wide range of chemical transformations.

The carbonyl group is a versatile functional handle for derivatization. mhmedical.com

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for this transformation, while stronger agents like lithium aluminum hydride (LiAlH₄) can also be used. This reaction creates a new chiral center.

Condensation Reactions: The carbonyl group can react with nitrogen nucleophiles to form a variety of derivatives. For instance, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazine (B178648) or its derivatives produces hydrazones. nih.gov These reactions are often precursors to more complex heterocyclic systems.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide (Wittig reagent), allowing for the introduction of a carbon-carbon double bond.

Enolate Chemistry: The α-protons on the methylene (B1212753) group adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, enabling α-alkylation.

The following table summarizes key transformations of the carbonyl group.

Reaction TypeReagent ExampleProduct Functional Group
ReductionSodium Borohydride (NaBH₄)Secondary Alcohol
CondensationHydroxylamine (NH₂OH)Oxime
CondensationHydrazine (N₂H₄)Hydrazone
Wittig ReactionTriphenylphosphonium ylide (Ph₃P=CHR)Alkene
α-Alkylation (via enolate)LDA, then RXα-Substituted Ketone

The tertiary diethylamino group also offers opportunities for chemical modification.

Quaternization: As a nucleophilic tertiary amine, the diethylamino group readily reacts with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. This transformation introduces a permanent positive charge and can alter the molecule's physical and biological properties.

N-Oxide Formation: Oxidation of the tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) yields the corresponding N-oxide.

Dealkylation: The removal of one or both ethyl groups is a more challenging transformation but can be achieved using specific reagents such as cyanogen (B1215507) bromide (von Braun reaction) or certain chloroformates, followed by hydrolysis. These reactions convert the tertiary amine into a secondary or primary amine, opening up further avenues for derivatization.

Formation of Complex Heterocyclic Systems via Derivatization

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of complex, fused, and appended heterocyclic systems. researchgate.netmdpi.com By engaging the side-chain ketone and the indole nucleus in cyclization reactions, novel polycyclic scaffolds can be constructed.

Fischer Indole Synthesis Analogue: While the core is already an indole, the ketone functionality could potentially participate in reactions that build rings onto the existing scaffold. For example, condensation with a substituted hydrazine followed by acid-catalyzed cyclization could lead to the formation of fused pyrazole (B372694) or pyridazine (B1198779) systems.

Pictet-Spengler Reaction: Reduction of the ketone to an alcohol, followed by conversion to an amine and subsequent reaction with an aldehyde or ketone, could initiate a Pictet-Spengler-type cyclization onto the C-2 position of the indole, forming a β-carboline derivative.

Condensation and Cyclization: The ketone can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form an α,β-unsaturated system. This intermediate can then undergo intramolecular cyclization or react with other reagents to form new heterocyclic rings like pyridines or pyrimidines. nih.govresearchgate.net For instance, reacting the indole-3-yl ketone with a β-ketoester and an ammonia (B1221849) source can lead to Hantzsch-type pyridine (B92270) synthesis.

Multicomponent Reactions: Indole derivatives are frequently used in multicomponent reactions to rapidly build molecular complexity. The ketone could react with an aldehyde, a β-dicarbonyl compound, and an ammonia source in a one-pot synthesis to generate highly substituted pyridine rings appended to the indole core. nih.gov

The table below provides examples of heterocyclic systems that could be synthesized from precursors similar to the title compound.

Target HeterocycleKey Reagents/Reaction TypeReactive Site(s) Involved
Indole-fused PyrazoleHydrazine derivative, acid catalysisCarbonyl group, Indole C-2
Indolyl-Pyridineβ-Ketoester, Aldehyde, Ammonia (Hantzsch synthesis)Carbonyl group (as part of a larger synthon)
Indolyl-Quinazolinone(From a related aldehyde) Anthranilamide, acid catalysisCarbonyl group (conceptual analogue) mdpi.com
Indolyl-Thiazoleα-Haloketone, Thioamide (Hantzsch thiazole (B1198619) synthesis)Carbonyl group (after conversion to thioamide) nih.gov

Cyclization Reactions Utilizing the Alpha-Amino Ketone Scaffold

The alpha-amino ketone moiety in this compound is a key functional group that can participate in a range of cyclization reactions. The presence of a nucleophilic nitrogen atom and an electrophilic carbonyl carbon in close proximity allows for intramolecular reactions, while the entire fragment can react with external reagents to form new heterocyclic rings.

One of the most notable potential cyclization pathways for indole derivatives bearing a side chain with an electrophilic carbon is the Pictet-Spengler reaction . wikipedia.orgljmu.ac.uk This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring. In the case of this compound, a variation of this reaction could be envisioned. While not a classical Pictet-Spengler substrate, the alpha-amino ketone can be considered a precursor to an iminium ion, which is a key intermediate in this type of cyclization.

Under acidic conditions, the carbonyl group could be protonated, making it more susceptible to nucleophilic attack. The indole ring, particularly the C2 position, is nucleophilic and could potentially attack the activated carbonyl or a derived iminium species, leading to the formation of a fused ring system. This reaction would be a powerful method for constructing β-carboline-like structures, which are prevalent in natural products and pharmacologically active compounds. mdpi.com

The general mechanism for such an intramolecular cyclization is depicted below:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Intramolecular attack from the nucleophilic C2 position of the indole ring onto the activated carbonyl carbon.

Dehydration to form a fused, aromatic system.

The feasibility of this reaction would depend on the reaction conditions, including the choice of acid catalyst and solvent.

Reaction Type Potential Product Scaffold Key Intermediates Typical Conditions
Intramolecular Cyclizationβ-carboline derivativeIminium ion, Oxonium ionAcid catalysis (e.g., TFA, HCl), heat
Condensation ReactionsImidazole (B134444) or Oxazole (B20620) derivativesImine, EnamineReaction with ammonia or primary amines for imidazoles; Dehydrating conditions for oxazoles

Synthesis of Fused or Bridged Indole Derivatives

Beyond simple cyclization, the alpha-amino ketone scaffold of this compound can be utilized in more complex transformations to generate fused or bridged indole derivatives. These structures are of significant interest due to their conformational rigidity and potential for novel biological activities.

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of complex heterocyclic systems. nih.gov For instance, intramolecular C-H activation and subsequent annulation could be a viable strategy. In such a scenario, a palladium catalyst could facilitate the coupling of the indole C2-H bond with the side chain, potentially after conversion of the ketone to a more reactive species like an enolate or enol ether.

Another approach could involve a multi-component reaction where the alpha-amino ketone acts as a key building block. For example, a reaction with a 1,3-dicarbonyl compound and an ammonium source could lead to the formation of a fused pyridine ring, in a manner analogous to the Hantzsch pyridine synthesis. The indole nitrogen and the diethylamino group could also participate in these transformations, leading to complex, polycyclic structures.

The synthesis of bridged systems could be envisioned through reactions that involve both the indole nitrogen and the alpha-amino ketone side chain. For example, reaction with a dielectrophile could lead to the formation of a bridge across the indole ring.

Synthetic Strategy Target Structure Key Transformation Potential Reagents/Catalysts
Palladium-Catalyzed AnnulationFused Polycyclic IndolesIntramolecular C-H activationPd(OAc)₂, P(t-Bu)₃, K₂CO₃
Multi-component ReactionsIndole-fused PyridinesHantzsch-type reaction1,3-dicarbonyls, NH₄OAc
Bridging ReactionsBridged Indole Alkaloid MimicsReaction with dielectrophilesα,ω-dihaloalkanes, phosgene (B1210022) derivatives

Application as a Synthetic Building Block for Advanced Molecular Architectures

The utility of this compound extends beyond its direct cyclization, positioning it as a versatile building block for the construction of larger and more complex molecules.

Strategy for Incorporating this compound into Larger Molecular Frameworks

The incorporation of this building block into larger structures can be achieved by leveraging the reactivity of its distinct functional groups: the indole N-H, the aromatic C-H bonds of the indole ring, the carbonyl group, and the tertiary amine.

N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or arylated to attach the molecule to a larger scaffold. This is a common strategy for modulating the electronic properties of the indole ring and for introducing points of diversity.

C-H Functionalization: The various C-H bonds on the indole ring (C2, C4, C5, C6, C7) can be functionalized through modern cross-coupling reactions, allowing for the attachment of aryl, alkyl, or other functional groups.

Carbonyl Chemistry: The ketone can undergo a wide range of classical carbonyl reactions, such as Wittig olefination, Horner-Wadsworth-Emmons reaction, reductive amination, and aldol (B89426) condensation. These reactions can be used to extend the side chain and introduce new functionalities.

Amine Reactivity: The diethylamino group can be quaternized to introduce a positive charge or can participate in reactions as a nucleophile or a directing group for reactions on the side chain.

A powerful strategy for creating complex molecules is through sequential or one-pot multi-component reactions where this compound serves as the central scaffold. For instance, an initial reaction at the carbonyl group could be followed by a cyclization involving the indole ring.

Design Principles for Next-Generation Indole-Derived Chemical Scaffolds

The design of new chemical scaffolds based on this compound should be guided by principles of molecular diversity, synthetic accessibility, and the incorporation of pharmacologically relevant features.

Scaffold Rigidity and Conformational Control: Introducing fused or bridged ring systems can reduce the conformational flexibility of the molecule. This is often desirable in drug design to pre-organize the molecule for binding to a biological target. The Pictet-Spengler type cyclizations discussed earlier are a prime example of this principle.

Diversity-Oriented Synthesis: The building block can be used in diversity-oriented synthesis (DOS) to rapidly generate a library of structurally diverse compounds. This can be achieved by employing a branching reaction sequence where different reagents are used at each step to introduce a wide range of substituents and ring systems.

Bioisosteric Replacement and Privileged Scaffolds: The indole core is a well-known privileged scaffold. New designs can leverage this by combining it with other privileged structures. For example, the alpha-amino ketone can be used to synthesize fused imidazole or oxazole rings, which are also common motifs in bioactive molecules.

Three-Dimensionality: Moving away from flat, two-dimensional structures is a current trend in medicinal chemistry. The synthesis of spirocyclic or bridged derivatives from this compound can introduce greater three-dimensionality, which can lead to improved selectivity and physicochemical properties.

Design Principle Synthetic Approach Resulting Structural Feature
Scaffold RigidityIntramolecular cyclizations (e.g., Pictet-Spengler)Fused polycyclic systems (e.g., β-carbolines)
Diversity-Oriented SynthesisMulti-component reactions, parallel synthesisLibraries of variously substituted indole derivatives
Privileged ScaffoldsFusion with other heterocyclesHybrid molecules with multiple bioactive motifs
Increased 3D CharacterSpirocyclization, bridging reactionsConformationally constrained, non-planar structures

Methodological Advancements in Analytical Characterization of 2 Diethylamino 1 1h Indol 3 Yl Ethanone

High-Resolution Spectroscopic Techniques for Structural Elucidation Methodologies

Spectroscopic methods are indispensable for the definitive structural elucidation of 2-(diethylamino)-1-(1H-indol-3-yl)ethanone, providing insights into its atomic connectivity, functional groups, and electronic properties.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structure Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. For a comprehensive analysis of this compound, one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are essential.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include a highly deshielded signal for the indole (B1671886) N-H proton (typically >10 ppm in DMSO-d₆), distinct aromatic protons of the indole ring, a singlet for the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group, and overlapping quartet and triplet signals for the ethyl groups of the diethylamino moiety. acs.orgnih.gov The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the characteristic C=O signal of the ketone and the carbons of the indole ring and diethylamino group.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in the complex aromatic region of the indole ring, 2D NMR experiments are utilized. nih.govresearchgate.netmdpi.comnih.gov

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of adjacent protons within the indole ring and the ethyl groups. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. nih.govmdpi.com

Solid-State NMR could be employed to study the compound in its solid, crystalline form, providing information about polymorphism and molecular packing, though it is less commonly used for routine characterization than solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of structurally similar compounds like 3-acetylindole (B1664109) and N,N-diethyltryptamine.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
N1-H~11.5 (br s)-C2, C3, C7a
C2-H~8.2 (s)~125.0C3, C3a, C=O
C3-~115.0-
C4-H~7.8 (d)~122.0C5, C6, C7a
C5-H~7.2 (t)~123.0C4, C6, C7
C6-H~7.2 (t)~121.0C4, C5, C7a
C7-H~7.5 (d)~112.0C3a, C5, C6
C=O-~195.0-
-CH₂-N~3.8 (s)~58.0C=O, N-CH₂
N-CH₂CH₃~2.6 (q)~47.0N-CH₃, -CH₂-N
N-CH₂CH₃~1.1 (t)~12.0N-CH₂

Mass Spectrometry (MS) and Hyphenated MS Techniques (e.g., LC-MS/MS, GC-MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis.

Electron Ionization (EI-MS): When coupled with Gas Chromatography (GC-MS), EI is a common ionization method. For N,N-dialkylated tryptamines, a characteristic fragmentation pathway is the α-cleavage (beta-cleavage to the indole ring), resulting in a prominent iminium ion. researchgate.net For this compound, the major fragmentation would be expected to occur via cleavage of the C-C bond between the carbonyl group and the methylene group, and also via α-cleavage at the nitrogen atom. The primary fragment would likely be the diethylaminomethylidene iminium ion [CH2=N(CH2CH3)2]⁺ at m/z 86. Another significant fragment would be the 3-acetylindole cation at m/z 158, formed by cleavage of the bond between the carbonyl carbon and the adjacent methylene.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique, typically coupled with Liquid Chromatography (LC-MS), that usually produces the protonated molecule [M+H]⁺. researchgate.netnih.gov This is invaluable for confirming the molecular weight of the parent compound.

Tandem Mass Spectrometry (MS/MS): In LC-MS/MS, the protonated parent ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. mdpi.comfda.gov.twnih.govnih.gov This technique provides high selectivity and sensitivity, making it ideal for quantifying the compound in complex matrices and for identifying metabolites or impurities. fda.gov.twnih.gov The fragmentation pattern in MS/MS would provide structural confirmation.

Table 2: Predicted Mass Spectral Fragmentation for this compound (MW: 244.33)

TechniqueParent Ion (m/z)Major Fragment Ions (m/z)Postulated Fragment Structure
ESI-MS/MS245.17 [M+H]⁺158.06, 86.10[Indole-3-carbonyl]⁺, [CH₂=N(CH₂CH₃)₂]⁺
GC-EI-MS244.16 [M]⁺158.06, 86.10, 58.08[Indole-3-carbonyl]⁺, [CH₂=N(CH₂CH₃)₂]⁺, [C₃H₈N]⁺

Infrared (IR) and UV-Visible Spectroscopy Methodologies for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features. thepharmajournal.comderpharmachemica.comthepharmajournal.com

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ corresponding to the indole N-H group. derpharmachemica.com

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl and methylene groups just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band in the region of 1650-1630 cm⁻¹ is characteristic of the aryl ketone carbonyl group conjugated with the indole ring. thepharmajournal.commdpi.com

C=C Stretches: Aromatic C=C stretching vibrations from the indole ring appear in the 1600-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching of the diethylamino group would be observed in the 1250-1020 cm⁻¹ range. derpharmachemica.com

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole chromophore has characteristic absorption bands. nih.govnih.govnist.gov Typically, two main absorption bands, the ¹Lₐ and ¹Lₑ transitions, are observed. nih.govnih.gov For 3-acylindoles, these bands are red-shifted compared to indole itself due to the conjugation of the carbonyl group with the indole π-system. The spectrum of this compound would be expected to show a strong absorption maximum around 280-310 nm. nih.gov This technique is particularly useful for quantitative analysis using a calibration curve, following the Beer-Lambert law.

Chromatographic Method Development for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for accurate quantification.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification

HPLC is the most common and versatile chromatographic technique for the analysis of non-volatile or thermally labile compounds like this compound. acs.orgnih.govmdpi.comcetjournal.itoup.com

A typical reversed-phase HPLC (RP-HPLC) method would be developed for its analysis.

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, providing good retention and separation for moderately polar compounds. nih.govmdpi.com

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape and suppress ionization of the amine) and an organic modifier (typically acetonitrile (B52724) or methanol) is generally employed. mdpi.comnih.gov The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compound.

Detection: A UV detector, set at one of the absorption maxima of the compound (e.g., ~280 nm), is commonly used for quantification. nih.govoup.com A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, confirming peak purity. acs.org

Validation: The developed HPLC method must be validated according to established guidelines to ensure its linearity, accuracy, precision, sensitivity (LOD/LOQ), and robustness. mdpi.comnih.gov

This method would allow for the determination of the purity of a sample by measuring the area of the main peak relative to the total area of all peaks, and for quantifying the compound by comparing its peak area to that of a certified reference standard. nih.gov

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. While many indole alkaloids can be analyzed directly by GC, the polarity and potential for thermal degradation of compounds like this compound can present challenges. acs.orgnih.govojp.gov

Derivatization: To improve volatility and thermal stability, and to achieve better peak shapes, derivatization is often employed. nih.govnih.govspringermedizin.de The active hydrogen on the indole nitrogen can be reacted with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. nih.gov However, the ketone and tertiary amine are generally unreactive to standard silylating agents. ojp.gov

Column: A low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is typically used for the analysis of tryptamine (B22526) and indole derivatives. nih.govjapsonline.comnotulaebotanicae.ro

Detection: GC is most powerfully coupled with a mass spectrometer (GC-MS), which serves as both a detector and a tool for structural identification based on the fragmentation pattern of the eluting compounds. nih.govnotulaebotanicae.ronotulaebotanicae.ro This makes GC-MS an excellent method for impurity identification. japsonline.com The retention time provides one level of identification, while the mass spectrum provides definitive confirmation. japsonline.com

GC methods are particularly useful for detecting volatile impurities that may not be easily observed by HPLC. acs.org

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter in this compound necessitates the use of chiral separation techniques to resolve and quantify its enantiomers. High-performance liquid chromatography (HPLC) is a primary method for this purpose, utilizing chiral stationary phases (CSPs) to achieve enantioseparation. The choice of CSP and mobile phase is critical for effective resolution.

Chiral Stationary Phases (CSPs): For compounds analogous to this compound, which possess aromatic and amine functionalities, polysaccharide-based and Pirkle-type CSPs are particularly effective. nih.gov

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used. researchgate.netpatsnap.com These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times. The selection between cellulose- and amylose-based columns often depends on the specific substituents on the chiral molecule. nih.gov

Pirkle-type CSPs: These phases, like (R,R)-Whelk-O® 1, consist of a small chiral molecule covalently bonded to a silica (B1680970) support. nih.govdntb.gov.ua They are robust and can be used in both normal-phase and reversed-phase modes, offering versatility in method development. dntb.gov.ua

Mobile Phase and Detection: The separation is typically achieved using either normal-phase or reversed-phase elution. Normal-phase chromatography, often employing mixtures of a nonpolar solvent like hexane (B92381) with a polar modifier such as 2-propanol, has proven effective for similar synthetic compounds. nih.gov Reversed-phase conditions, using mixtures of water and acetonitrile with additives like formic acid to suppress ionization, are also common, especially when coupling with mass spectrometry (MS). nih.gov Detection methods include UV spectrophotometry, which is broadly applicable, and mass spectrometry, which provides higher sensitivity and structural information. nih.gov

Inverted Chirality Columns Approach (ICCA): To enhance the accuracy of determining enantiomeric excess (ee), particularly when one enantiomer is present in a much smaller quantity, the Inverted Chirality Columns Approach (ICCA) can be employed. nih.gov This method involves using two columns with CSPs of opposite chirality. By reversing the elution order, the minor enantiomer can be eluted before the major one, which prevents its peak from being obscured by the tail of the major peak, thus allowing for more precise integration and quantification. nih.gov

The following table summarizes typical chiral HPLC conditions for the analysis of a racemic mixture of this compound.

ParameterCondition 1Condition 2
Column Cellulose tris(3,5-dimethylphenylcarbamate)(R,R)-Whelk-O® 1
Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10, v/v)Acetonitrile:Water + 0.1% Formic Acid (70:30, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C
Detection UV at 280 nmESI-MS
Retention Time (R-enantiomer) 12.5 min8.2 min
Retention Time (S-enantiomer) 14.8 min9.5 min
Resolution (Rs) > 2.0> 1.8

This is a representative data table based on methodologies for analogous compounds.

Advanced X-ray Crystallography for Absolute Configuration Determination and Structural Insights

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. It is an indispensable tool for determining the absolute configuration of chiral molecules and for identifying different crystalline forms (polymorphs).

Single Crystal X-ray Diffraction Methodologies for Precise Structural Parameters

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular structure of a compound with atomic-level precision. ijpsjournal.com For a chiral molecule like this compound, obtaining a suitable single crystal of one enantiomer allows for the unambiguous determination of its absolute configuration. dntb.gov.uaomicsonline.org This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined. nih.gov

The determination of the absolute configuration often relies on the anomalous dispersion effect, especially if the molecule contains atoms heavier than oxygen. omicsonline.org For organic molecules composed primarily of light atoms, derivatization with a chiral auxiliary containing a heavy atom may be necessary to confidently assign the absolute stereochemistry. nih.gov

A successful SCXRD analysis yields precise bond lengths, bond angles, and torsion angles, providing a complete and unambiguous structural description. researchgate.netresearchgate.net

Below is a hypothetical table of crystallographic data for the (S)-enantiomer of this compound.

ParameterValue
Chemical Formula C₁₆H₂₂N₂O
Formula Weight 258.36 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.54 Å, b = 12.31 Å, c = 14.78 Å
α = 90°, β = 90°, γ = 90°
Volume 1553.4 ų
Z 4
Density (calculated) 1.105 g/cm³
Absorption Coefficient 0.072 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.118

This is a representative data table based on crystallographic data for similar indole-containing compounds.

Powder X-ray Diffraction (PXRD) Techniques for Polymorph Screening Methodologies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. jbpr.insymbiosisonlinepublishing.com Different polymorphs of the same compound can exhibit different physicochemical properties, which is of critical importance in the pharmaceutical and chemical industries. symbiosisonlinepublishing.comresearchgate.net Powder X-ray diffraction (PXRD) is a primary and non-destructive technique for the identification and characterization of polymorphic forms. jbpr.innih.gov

In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. nih.govresearchgate.net Polymorph screening for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The appearance of different diffraction patterns would indicate the presence of different polymorphs. researchgate.net

PXRD is also valuable for the analysis of street samples of psychoactive substances, as it can identify the active components as well as any cutting agents present in the mixture. jbpr.in

Integration of Analytical Data for Comprehensive Structural Verification

A single analytical technique is often insufficient for the complete and unambiguous characterization of a complex molecule. A comprehensive structural verification of this compound relies on the integration of data from multiple analytical methods. unodc.orgacs.org

Chromatographic techniques, such as HPLC and GC-MS, are essential for determining the purity of the compound and, in the case of chiral chromatography, for establishing the enantiomeric excess. nih.govnih.gov Spectroscopic methods like NMR provide detailed information about the molecular connectivity and the local chemical environment of atoms.

X-ray crystallography complements these techniques by providing the definitive three-dimensional structure of the molecule in the solid state. unodc.orgmdpi.com The integration of these techniques provides a holistic understanding of the compound. For instance, after chiral HPLC confirms the successful separation of enantiomers, SCXRD can be used on a single crystal of one of the separated fractions to determine its absolute configuration. omicsonline.org This experimentally determined absolute configuration can then be correlated back to the chromatographic elution order.

Furthermore, PXRD can confirm that the bulk material corresponds to the same crystalline form as the single crystal used for SCXRD analysis, ensuring that the determined structure is representative of the entire sample. researchgate.net This integrated approach, combining separation science with spectroscopic and crystallographic analysis, is crucial for the rigorous and reliable characterization of chemical compounds like this compound.

Solid State Chemistry and Crystal Engineering of 2 Diethylamino 1 1h Indol 3 Yl Ethanone: Methodological and Theoretical Aspects

Polymorphism and Co-crystallization Studies: Methodological Considerations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can have profound effects on the physicochemical properties of a compound. Co-crystallization, a technique to combine an API with a benign co-former in a single crystal lattice, offers a powerful tool to modify and improve these properties.

Strategies for Identifying and Characterizing Polymorphic Forms

A thorough polymorph screen is a critical step in the solid-state characterization of any new chemical entity. The goal is to identify all accessible polymorphic forms under various conditions. A multi-faceted approach employing a range of experimental techniques is typically necessary for the successful identification and characterization of polymorphs.

Various crystallization techniques are employed to induce the formation of different polymorphs. These include:

Crystallization from a variety of solvents: The polarity, hydrogen bonding capability, and other properties of the solvent can influence which polymorphic form crystallizes.

Varying crystallization conditions: Factors such as cooling rate, level of supersaturation, and the presence of additives can direct the crystallization towards a specific polymorph.

Alternative methods: Techniques like melt crystallization, sublimation, and grinding can also yield different polymorphic forms.

Once different solid forms are obtained, a suite of analytical techniques is used for their characterization. Each technique provides unique information about the solid state of the material.

Analytical Technique Information Provided Hypothetical Application to 2-(diethylamino)-1-(1H-indol-3-yl)ethanone
Powder X-ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern.Distinguishing between Form I and Form II by their characteristic diffraction peaks.
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal events like melting, crystallization, and solid-solid transitions.Identifying the melting points and any polymorphic transitions as a function of temperature.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates and hydrates.Determining if a crystalline form is a solvate or an anhydrate.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy Provides information about the vibrational modes of the molecules in the crystal lattice. Differences in spectra can indicate different polymorphic forms.Observing shifts in the vibrational frequencies of the C=O or N-H groups, indicating different hydrogen bonding environments in different polymorphs.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy Provides information about the local environment of atomic nuclei in the solid state.Differentiating polymorphs based on the distinct chemical shifts of carbon or nitrogen atoms.

Approaches to Co-crystallization for Modifying Solid-State Arrangement

Co-crystallization is a rational design strategy to modify the solid-state arrangement of a molecule by introducing a second molecular component (a co-former) into the crystal lattice. This can lead to improved properties such as solubility, dissolution rate, and stability. The selection of a suitable co-former is crucial and is often guided by the principles of supramolecular chemistry, particularly hydrogen bonding.

Several methods are employed for the preparation of co-crystals:

Solution-based methods:

Solvent evaporation: The API and co-former are dissolved in a common solvent, and the solvent is slowly evaporated to induce co-crystallization. nih.gov

Slurry crystallization: A suspension of the API and co-former is stirred in a solvent in which they have limited solubility. nih.gov

Antisolvent addition: The API and co-former are dissolved in a solvent, and an antisolvent is added to induce precipitation of the co-crystal. nih.gov

Solid-state methods:

Neat grinding: The API and co-former are ground together in the absence of a solvent. nih.gov

Liquid-assisted grinding (LAG): A small amount of a liquid is added during grinding to facilitate the co-crystallization process. oup.com

The characterization of the resulting co-crystals is performed using the same analytical techniques as for polymorphs, with PXRD being the primary tool to confirm the formation of a new crystalline phase.

Computational Crystal Structure Prediction Methodologies

Computational crystal structure prediction (CSP) has emerged as a powerful tool to predict the possible crystal structures of a molecule from its chemical diagram. It can provide valuable insights into the polymorphic landscape of a compound before extensive experimental work is undertaken.

Algorithms and Software for Predicting Crystal Structures from Molecular Input

CSP methods typically involve two main steps: generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. A variety of algorithms and software packages are available for this purpose.

Computational Method Description Common Software
Simulated Annealing A Monte Carlo-based method that simulates the cooling of a material to find low-energy structures.
Evolutionary Algorithms These algorithms use principles of natural selection to "evolve" a population of crystal structures towards lower energy configurations. arxiv.orgUSPEX arxiv.org
Random Sampling This approach involves generating a large number of random crystal structures and minimizing their energies.

The energy ranking of the predicted structures is typically performed using a combination of force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT). numberanalytics.com

Validation of Predicted Crystal Forms against Experimental Data

The ultimate validation of a predicted crystal structure is its comparison with experimental data. The primary method for this validation is the comparison of the calculated powder X-ray diffraction pattern of the predicted structure with an experimental PXRD pattern.

A good match between the positions and relative intensities of the diffraction peaks is a strong indication that the predicted structure is correct. rsc.org Additionally, other experimental data, such as single-crystal X-ray diffraction data, can be used for a more definitive validation. The root mean square Cartesian displacement (RMSD) between the predicted and experimental structures can also be used as a quantitative measure of agreement. researchgate.net

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

The crystal structure of an organic molecule is determined by the intricate network of intermolecular interactions. For a molecule like this compound, which contains hydrogen bond donors (the indole (B1671886) N-H) and acceptors (the carbonyl oxygen and the diethylamino nitrogen), hydrogen bonding is expected to play a crucial role in its supramolecular assembly.

The study of these intermolecular interactions is fundamental to understanding the solid-state behavior of this compound and for the rational design of co-crystals with desired properties. Computational methods can be used to analyze and visualize these hydrogen bonding networks, providing insights into the stability of different crystal structures.

Elucidation of Specific Hydrogen Bond Motifs and Other Non-Covalent Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. As a result, a detailed, experimentally-verified elucidation of its specific hydrogen bond motifs and other non-covalent interactions is not possible at this time.

However, based on the molecular structure of this compound, which features a hydrogen bond donor (the indole N-H group) and several potential hydrogen bond acceptors (the carbonyl oxygen and the tertiary amine nitrogen), it is possible to hypothesize the types of interactions that might be present in its solid state. The indole N-H group is a strong hydrogen bond donor and would be expected to participate in hydrogen bonding. The carbonyl oxygen is a competent hydrogen bond acceptor. The diethylamino group's nitrogen atom could also act as a hydrogen bond acceptor, although its accessibility may be sterically hindered by the two ethyl groups.

Role of Intermolecular Interactions in Directing Crystal Packing and Supramolecular Architecture

Based on the functional groups present, one can anticipate that a hierarchy of intermolecular interactions would govern the crystal packing. The strongest and most directional of these would likely be the N-H···O hydrogen bonds, which could lead to the formation of well-defined supramolecular synthons, such as chains or dimers. rcsb.orgnih.gov These primary structural motifs would then be further organized by weaker interactions.

The planar indole ring system suggests that π-π stacking interactions could be a significant factor in the crystal packing, where parallel or offset arrangements of the aromatic rings contribute to the stability of the structure. researchgate.net Furthermore, the flexible diethylamino group could influence the crystal packing by adopting various conformations to optimize packing efficiency and accommodate other intermolecular interactions. The interplay of these different forces would ultimately determine the final supramolecular architecture. wikipedia.org

Design Principles for Rational Crystal Engineering

The principles of rational crystal engineering aim to control the solid-state architecture of a compound to achieve desired physical and chemical properties. For this compound, several strategies could be envisioned, though their application would require experimental validation.

A primary approach would be to leverage the strong hydrogen bonding capability of the indole N-H group. Co-crystallization with suitable hydrogen bond acceptors (co-formers) could lead to the formation of new crystalline phases with altered packing arrangements and potentially different properties. The selection of co-formers would be guided by the principles of supramolecular synthon theory.

Modification of the substituent groups could also be a viable strategy. For example, replacing the diethylamino group with other alkylamino groups of varying steric bulk could systematically alter the intermolecular interactions and influence the resulting crystal packing. Similarly, substitution on the indole ring could introduce new interaction sites, such as halogen bond donors, which could be used to direct the supramolecular assembly in a predictable manner.

Emerging Research Directions and Methodological Innovations for Indole Alpha Amino Ketones

Development of Novel Spectroscopic Probes based on the Indole (B1671886) Alpha-Amino Ketone Scaffold

The inherent photophysical properties of the indole nucleus make it an excellent platform for the design of fluorescent probes. umn.edu Indole-based molecules are frequently used for biological and electrochemical sensing. nih.govmdpi.com The development of novel spectroscopic probes using the indole alpha-amino ketone scaffold is an active area of research, driven by the need for sensitive and selective tools for imaging and detection. nih.gov

The design of these probes often leverages the donor-π-acceptor (D-π-A) concept. nih.gov In the context of 2-(diethylamino)-1-(1H-indol-3-yl)ethanone, the electron-rich indole ring and the diethylamino group can act as electron donors, while the carbonyl group serves as an electron acceptor. This electronic arrangement can give rise to interesting photophysical behaviors, such as solvatochromism, where the emission wavelength changes with solvent polarity. nih.gov The interaction of the indole N-H group and the ketone's carbonyl group with the local environment through hydrogen bonding can significantly influence the probe's spectroscopic signature. nih.gov

Researchers have successfully created a variety of indole-based fluorescent probes for different applications. For instance, aldehyde-derivatized indoles have been investigated as fluorescent probes for hydration environments, with some showing large spectral shifts that make them suitable for detecting trace amounts of water. researchgate.net Other derivatives have been designed as pH sensors, exhibiting dramatic color and fluorescence changes in response to protonation. nih.govmdpi.com The structure-function relationships gained from synthesizing and characterizing libraries of indole analogues help inform the design of next-generation probes with superior properties like enhanced quantum yields and larger Stokes shifts. umn.edursc.org

Table 1: Examples of Indole-Based Spectroscopic Probes and Their Characteristics

Probe Type Structural Feature Application Key Finding Citation
Hydration Sensor Indole-4-carboxaldehyde Detecting trace water in organic solvents Emission wavelength is highly sensitive to local hydrogen-bonding. researchgate.net
pH Sensor Donor-π-acceptor indole derivative pH sensing, fluorescent papers, logic gates Shows dramatic color and fluorescence responses to protonation. nih.gov
Ion Detector Naphthalimide-indole conjugate Selective sensing of cyanide ions in aqueous media Acts as a chemodosimeter for specific anion detection. mdpi.com

Integration of Machine Learning in Accelerating Synthetic Route Discovery for Indole Derivatives

Computer-Aided Synthesis Planning (CASP) utilizes ML algorithms to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available precursors. nih.govacs.org These data-driven approaches extract chemical knowledge from vast reaction databases to predict viable synthetic steps and entire reaction pathways. nih.gov This significantly reduces the time spent on designing and troubleshooting synthetic routes in the laboratory.

Table 2: Applications of Machine Learning in Indole Derivative Synthesis

Machine Learning Application Description Impact on Synthesis Citation
Retrosynthesis Planning AI algorithms predict multi-step reaction pathways to a target molecule from simple starting materials. Accelerates the design of efficient synthetic routes. nih.govacs.org
Forward Reaction Prediction Models predict the likely products and yields of a given set of reactants and conditions. Helps in evaluating the feasibility of proposed synthetic steps. mdpi.com
Reaction Condition Optimization AI analyzes experimental data to identify the optimal parameters (temperature, solvent, catalyst) for a reaction. Increases reaction yields and reduces resource waste. technologynetworks.com

Advanced Reaction Monitoring Techniques in Real-Time Synthesis of Complex Indoles

The efficient synthesis of complex molecules like this compound benefits from precise control over reaction parameters. Process Analytical Technology (PAT) involves the use of real-time monitoring techniques to understand, control, and optimize chemical manufacturing processes. researchgate.net These methods provide continuous insight into reaction kinetics, intermediate formation, and product quality, which is a significant advantage over traditional offline analysis. nih.gov

Several spectroscopic and chromatographic techniques have been integrated into modern synthetic setups, particularly in continuous flow chemistry, for real-time analysis. researchgate.netchemrxiv.org These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the quantification of reactants, intermediates, and products directly in the reaction stream. researchgate.netnih.gov

Infrared (IR) and UV-Visible (UV/Vis) Spectroscopy: These techniques are sensitive to specific functional groups and electronic transitions, respectively. They can be used to track the consumption of starting materials and the formation of products in real-time. researchgate.netresearchgate.net

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC): Often coupled together (LC-MS), these methods provide powerful separation and identification capabilities for complex reaction mixtures. researchgate.netnih.gov

The integration of these orthogonal analytical tools allows for a comprehensive understanding of the reaction as it happens. nih.gov Advanced data analysis models, including deep learning, can process the large amounts of data generated to quantify multiple process components simultaneously. researchgate.netchemrxiv.org This data-driven approach enables dynamic optimization and control, leading to improved yields, higher purity, and more robust synthetic processes for complex indoles. nih.gov

Table 3: Comparison of Real-Time Reaction Monitoring Techniques for Indole Synthesis | Technique | Principle | Information Provided | Advantages | Citation | | --- | --- | --- | --- | | NMR | Nuclear spin resonance | Detailed molecular structure, quantification of species | Highly specific, quantitative without calibration standards | researchgate.netnih.gov | | IR / Raman | Molecular vibrations | Functional group changes, reaction progress | Non-destructive, can be used with fiber-optic probes | researchgate.netresearchgate.net | | UV/Vis | Electronic transitions | Concentration of chromophoric species | High sensitivity, simple instrumentation | researchgate.netresearchgate.net | | HPLC / UHPLC | Chromatographic separation | Separation and quantification of components in a mixture | Excellent for complex mixtures, high resolution | nih.gov |

Theoretical Prediction of Novel Reactivity and Transformation Pathways for this compound

Computational chemistry provides powerful tools for predicting the behavior of molecules, offering insights that can guide experimental work. For a compound like this compound, theoretical methods can be used to predict its reactivity, explore potential transformation pathways, and understand its electronic structure.

Density Functional Theory (DFT) is a widely used quantum-chemical method for these purposes. nih.gov DFT calculations can determine the optimized molecular geometry and electron distribution within the molecule. This allows for the identification of key structural features, such as intramolecular hydrogen bonds or specific dihedral angles between planar groups, which can influence reactivity. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the most likely sites for nucleophilic and electrophilic attack, respectively, thus predicting the molecule's reactive behavior.

For this compound, theoretical studies could be employed to:

Predict Reaction Energetics: Calculate the activation energies for potential reactions, such as electrophilic substitution on the indole ring or nucleophilic addition to the carbonyl group, to determine the most favorable transformation pathways.

Model Spectroscopic Properties: Predict IR, UV/Vis, and NMR spectra to aid in the characterization of the compound and its reaction products.

Investigate Intermolecular Interactions: Model the hydrogen bonding capabilities of the indole N-H and carbonyl oxygen, which is crucial for understanding its interactions with biological targets or its behavior in different solvents. nih.gov Molecular docking studies, for instance, use these principles to predict how a molecule might bind to a protein's active site. nih.govnih.gov

By providing a detailed, atomistic view of molecular properties and behavior, theoretical predictions can significantly de-risk and accelerate the experimental investigation of novel reactivity and transformations for complex indole derivatives.

Table 4: Potential Applications of Theoretical Calculations for this compound

Calculation Type Predicted Property Potential Application
Geometry Optimization Lowest energy conformation, bond lengths, angles Understanding steric and electronic effects on structure.
Frontier Molecular Orbital (HOMO/LUMO) Analysis Electron density distribution, reactive sites Predicting sites of electrophilic/nucleophilic attack.
Transition State Search Activation energies for potential reactions Elucidating reaction mechanisms and predicting product distributions.
Molecular Docking Binding affinity and pose within a protein active site Identifying potential biological targets and predicting bioactivity.

| Vibrational/Electronic Spectra Calculation | Predicted IR, Raman, UV/Vis spectra | Aiding in the interpretation of experimental spectroscopic data. |


Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(diethylamino)-1-(1H-indol-3-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : A two-step approach is commonly employed:

Indole acetylation : React 1H-indole with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-(1H-indol-3-yl)ethanone .

Amination : Introduce the diethylamino group via nucleophilic substitution or reductive amination. For example, react the acetylated intermediate with diethylamine under microwave-assisted conditions (80–100°C, 30–60 min) to enhance reaction efficiency and purity .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF or THF) and temperature to minimize byproducts like N-alkylation side products.

Q. How can the structure of this compound be confirmed spectroscopically?

  • Key techniques :

  • NMR :
  • ¹H NMR : Look for the indole NH proton (δ ~10–12 ppm), aromatic protons (δ ~7.0–7.5 ppm), and diethylamino methyl/methylene groups (δ ~1.0–1.5 ppm and ~2.5–3.0 ppm, respectively) .
  • ¹³C NMR : Confirm the ketone carbonyl (δ ~190–200 ppm) and diethylamino carbons (δ ~40–50 ppm) .
  • MS : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 230.2 (C₁₄H₁₈N₂O⁺) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data in GluN2B receptor binding assays?

  • Case study : Inconsistent IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or receptor isoform variability.
  • Methodology :

Standardize assays : Use the same cell line (e.g., HEK293 expressing human GluN2B) and buffer conditions across experiments .

Control for off-target effects : Test affinity for sigma receptors (e.g., σ₁ and σ₂) via radioligand displacement assays (e.g., [³H]DTG) .

Statistical analysis : Apply ANOVA to compare batches and identify outliers due to synthesis variability .

Q. How can X-ray crystallography elucidate the conformational flexibility of this compound?

  • Procedure :

Crystallization : Grow single crystals via vapor diffusion using ethanol/water (1:1) at 4°C .

Data collection : Use a synchrotron source (λ = 0.9 Å) for high-resolution data.

Refinement : Apply SHELXL for structure solution, focusing on the dihedral angle between the indole ring and the diethylamino group to assess flexibility .

  • Key observations : The diethylamino group may adopt multiple rotameric states, influencing ligand-receptor interactions .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Tools :

  • ADMET prediction : Use SwissADME to estimate logP (~2.5), PSA (~45 Ų), and blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina can model interactions with GluN2B’s ifenprodil-binding site (PDB ID: 3QEL) to guide SAR studies .
    • Validation : Compare computational results with in vitro Caco-2 permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(diethylamino)-1-(1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(diethylamino)-1-(1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.